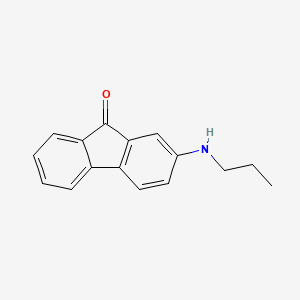

2-(Propylamino)fluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92962-48-6 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

2-(propylamino)fluoren-9-one |

InChI |

InChI=1S/C16H15NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,17H,2,9H2,1H3 |

InChI Key |

DHJSPMGTKWZFTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Propylamino Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for determining the structure of organic compounds. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. organicchemistrydata.org For 2-(Propylamino)fluoren-9-one, both ¹H and ¹³C NMR, along with advanced 2D techniques, are employed for a complete structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the protons on the fluorenone core. The chemical shifts and coupling patterns of these aromatic protons are influenced by the electron-donating propylamino group and the electron-withdrawing carbonyl group.

The protons on the benzene (B151609) ring substituted with the propylamino group are expected to be shielded and appear at a relatively higher field (lower ppm) compared to those on the other benzene ring. Conversely, the protons adjacent to the carbonyl group are deshielded and resonate at a lower field (higher ppm). The splitting patterns (e.g., doublets, triplets) arise from the coupling between adjacent non-equivalent protons and are instrumental in assigning specific protons to their positions on the fluorenone skeleton. docbrown.info

The propyl group protons exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom are deshielded due to the electronegativity of nitrogen and appear as a triplet. The subsequent methylene protons show a sextet, and the terminal methyl (-CH₃) protons appear as a triplet at the highest field. The integration of these signals corresponds to the number of protons in each group (2H, 2H, and 3H, respectively).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 8.0 | Multiplet | - |

| NH Proton | ~5.0 - 6.0 | Broad Singlet | - |

| -NCH₂- | ~3.2 | Triplet | ~7.0 |

| -CH₂-CH₃ | ~1.7 | Sextet | ~7.0 |

| -CH₃ | ~1.0 | Triplet | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is significantly deshielded and appears at a very low field, typically in the range of 190-200 ppm. The aromatic carbons display signals in the region of 110-150 ppm. The carbon atom attached to the amino group (C-N) is shielded compared to the other aromatic carbons due to the electron-donating nature of the nitrogen atom. The carbons of the propyl group resonate in the aliphatic region of the spectrum, with the carbon attached to the nitrogen appearing at a lower field than the other two carbons. docbrown.info

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~195 |

| Aromatic Carbons | 110 - 150 |

| -NCH₂- | ~45 |

| -CH₂-CH₃ | ~23 |

| -CH₃ | ~11 |

Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.

Advanced NMR Techniques (e.g., 2D NOESY NMR) for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide information about the connectivity of atoms, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to investigate the spatial relationships between atoms. NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and preferred conformation.

For this compound, a 2D NOESY spectrum would reveal correlations between the protons of the propyl group and the aromatic protons on the fluorenone ring. For instance, a cross-peak between the N-H proton and the adjacent aromatic protons would confirm their proximity. Similarly, correlations between the protons of the propyl chain can help to determine its conformation relative to the fluorene (B118485) ring system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of this compound. The experimentally determined mass is compared with the calculated mass for the chemical formula C₁₆H₁₅NO, confirming the molecular formula with a high degree of confidence.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 238.1226 | 238.1225 |

Note: The data presented is hypothetical and serves as an example of what would be expected in an HRMS analysis.

Analysis of Fragmentation Patterns for Structural Information

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule.

A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). libretexts.org For this compound, this would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion. Another likely fragmentation is the loss of the entire propyl group. The fragmentation of the fluorenone core itself can also lead to characteristic fragment ions. whitman.edu

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | C₁₆H₁₅NO | 237 |

| [M - CH₂CH₃]⁺ | C₁₄H₁₀NO | 208 |

| [M - C₃H₇]⁺ | C₁₃H₈NO | 194 |

| [C₁₃H₉O]⁺ | Fluorenone cation | 181 |

Note: The m/z values are for the most abundant isotope of each element.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to identify the functional groups present within a molecule by probing its vibrational modes. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency, which serves as a unique molecular "fingerprint". utdallas.eduuomustansiriyah.edu.iq Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, revealing vibrational modes that may be weak or absent in the IR spectrum. ekt.grresearchgate.net

Characteristic Vibrational Frequencies of the Fluoren-9-one and Propylamino Moieties

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its two main components: the rigid, aromatic fluoren-9-one core and the flexible propylamino side chain.

The fluoren-9-one moiety presents several distinct vibrational bands. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone group, which is typically observed in the region of 1710-1742 cm⁻¹. rsc.orgucalgary.ca The precise frequency can be influenced by the electronic effects of substituents on the aromatic rings. The aromatic C=C stretching vibrations of the fused rings give rise to characteristic bands, often appearing as a pair around 1610 cm⁻¹ and 1600 cm⁻¹. researchgate.net Additionally, the aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending modes appear in the 680–900 cm⁻¹ region. uomustansiriyah.edu.iqresearchgate.net

The propylamino moiety introduces several additional characteristic vibrations. As a secondary amine, it is expected to show a single, moderately sharp N-H stretching band in the 3300-3500 cm⁻¹ region. utdallas.eduucalgary.ca This is distinct from primary amines, which typically show two bands in this region due to symmetric and asymmetric stretching. ucalgary.cadocbrown.info The aliphatic C-H bonds of the propyl group exhibit stretching vibrations in the 2800-3000 cm⁻¹ range. docbrown.info Other key vibrations include the N-H deformation (bending) band, which appears around 1580-1650 cm⁻¹, and the C-N stretching vibration, found in the 1020-1250 cm⁻¹ range. docbrown.infodocbrown.info

The following tables summarize the expected characteristic vibrational frequencies for the functional groups in this compound, based on data from related compounds.

Table 1: Characteristic Vibrational Frequencies of the Fluoren-9-one Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Appears just above the aliphatic C-H stretching region. researchgate.net |

| Carbonyl (C=O) Stretch | 1710 - 1742 | Strong | The most characteristic peak for the fluorenone core. rsc.orgucalgary.ca |

| Aromatic C=C Stretch | 1600 - 1610 | Medium, Sharp | Often appears as a pair of bands. researchgate.net |

Table 2: Characteristic Vibrational Frequencies of the Propylamino Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, Sharp | A single peak is characteristic of a secondary amine. utdallas.eduucalgary.ca |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong to Medium | Arises from the CH₂ and CH₃ groups of the propyl chain. docbrown.info |

| N-H Bend (Deformation) | 1580 - 1650 | Medium to Weak | Can sometimes overlap with aromatic C=C signals. docbrown.infodocbrown.info |

Application of ATR-IR and Vapor Phase IR in Spectroscopic Characterization

Modern spectroscopic studies often employ specialized techniques like Attenuated Total Reflectance (ATR) IR and Vapor Phase IR to gain deeper insights into molecular structure.

Attenuated Total Reflectance (ATR) IR is a widely used sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. rsc.org For fluorenone derivatives, which are often crystalline solids, ATR-FTIR is particularly advantageous. The technique involves pressing the sample against a crystal of high refractive index (such as diamond or germanium), allowing infrared radiation to penetrate a few micrometers into the sample. This method is used to obtain high-quality spectra of bulk materials and is frequently employed in the characterization of novel fluorenone-based compounds. rsc.orgresearcher.life Spectral data for 9-fluorenone (B1672902) obtained via ATR-IR is available in public databases. nih.gov

Vapor Phase IR spectroscopy involves analyzing the sample in the gaseous state. This provides the spectrum of the molecule in an isolated environment, free from the intermolecular interactions (like hydrogen bonding or crystal packing forces) that are present in condensed phases. nist.gov The resulting spectra feature sharper lines and can be directly compared with theoretical frequencies calculated using computational methods. nist.govaip.org For a molecule like this compound, comparing its vapor phase spectrum to its solid-state (ATR) spectrum would allow for the direct observation of frequency shifts caused by intermolecular hydrogen bonding involving the N-H and C=O groups. Vapor phase IR spectra have been reported for the parent 9-fluorenone molecule. nih.govnist.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-Crystal X-ray Diffraction Analysis of Related Structures

While a single-crystal X-ray structure for this compound is not described in the reviewed literature, extensive crystallographic studies have been performed on a wide array of fluorene and fluorenone derivatives. iaea.org These studies provide a clear picture of the expected structural features of the fluorenone core.

The fluorenone skeleton is a largely planar and rigid system. griffith.edu.au In various derivatives, the two benzene rings and the central five-membered ring show only minor deviations from coplanarity. mdpi.com The introduction of substituents at the 2-position, as in this compound, is not expected to significantly distort this core planarity. The propylamino group, however, is flexible and can adopt various conformations relative to the aromatic ring. Single-crystal X-ray diffraction would be the only method to definitively determine this conformation in the solid state, as well as the precise bond lengths of the C-N bond and the geometry around the nitrogen atom.

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a combination of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture, based on analyses of related structures. nih.goviucr.org

Hydrogen Bonding : The presence of the secondary amine (N-H) and the ketone (C=O) makes hydrogen bonding a primary determinant of the crystal structure. The N-H group acts as a strong hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. It is highly probable that strong N-H···O=C hydrogen bonds would form, linking molecules into chains or more complex networks. In addition, weaker C-H···O interactions, where aromatic C-H groups act as donors to the carbonyl oxygen, are also commonly observed in the packing of fluorenone derivatives. iucr.orgtandfonline.com

π-π Stacking : The large, flat, electron-rich surface of the fluorenone core makes it highly susceptible to π-π stacking interactions. griffith.edu.au In many fluorenone crystal structures, molecules align in parallel or anti-parallel arrangements to maximize the overlap of their aromatic systems, contributing significantly to the stability of the crystal. iucr.org

Dipole-Dipole Interactions : The ketone group imparts a significant dipole moment to the fluorenone molecule. aip.org In some crystal structures, antiparallel alignment of these dipoles (C=O···C=O interactions) can be a major ordering force, sometimes competing with or complementing π-π stacking. griffith.edu.au

The interplay between these different forces determines the final, most thermodynamically stable crystal structure.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (propylamino) | O=C (ketone) | Primary directional force, likely forms chains or dimers. iucr.orgtandfonline.com |

| Hydrogen Bond (Weak) | Aromatic C-H | O=C (ketone) | Secondary interaction, helps stabilize the packing arrangement. iucr.orgtandfonline.com |

| π-π Stacking | Fluorenone aromatic system | Fluorenone aromatic system | Major cohesive force, leads to stacked molecular arrangements. griffith.edu.auiucr.org |

| Dipole-Dipole | C=O group dipole | C=O group dipole | Can influence molecular alignment (e.g., antiparallel dimers). griffith.edu.au |

Computational and Theoretical Investigations of 2 Propylamino Fluoren 9 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For fluorenone derivatives, DFT calculations help in understanding their electronic structure, which is fundamental to predicting their chemical behavior and spectroscopic characteristics.

Electronic Structure Characterization and Molecular Orbital Analysis

DFT studies are employed to determine the distribution of electrons within the molecule, highlighting the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net For fluorenone-based π-acceptors, the electronic distribution of HOMO and LUMO plays a significant role in charge-transfer complexation. researchgate.net The formation of colored complexes is often a result of the reduction in the HOMO-LUMO energy gap upon complex formation. researchgate.net

Systematic theoretical calculations on various fluorene (B118485) derivatives are performed to rationalize their optical properties. researchgate.net These studies provide a basis for understanding the structure-property relationships that govern the electronic behavior of these compounds. The insights gained from molecular orbital analysis are instrumental in designing new molecules with tailored electronic and optical properties. capes.gov.br

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm the structure of synthesized molecules.

For instance, geometry optimization of similar complex structures using Gaussian software at the B3LYP/TZVP level of theory has shown a satisfactory agreement between theoretical and experimental NMR and IR spectra. researchgate.net While specific theoretical spectra for 2-(Propylamino)fluoren-9-one are not detailed in the provided results, the general applicability of these methods is well-established for related compounds. The NIST Chemistry WebBook provides experimental UV/Visible spectral data for the parent compound, 9H-fluoren-9-one, which can serve as a benchmark for theoretical predictions of its derivatives. nist.gov

Conformational Analysis and Energy Landscapes via Computational Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Computational methods allow for the exploration of the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

For related fluorene derivatives, conformational analysis has been performed using molecular dynamics simulations to understand how structural changes, such as methylation, affect the conformational preferences of the ligands. semanticscholar.org These studies have revealed that even subtle modifications can lead to significant differences in the molecule's shape and flexibility, which can in turn influence its interactions with biological targets. semanticscholar.orgnih.gov For example, in one study, the introduction of a methyl group resulted in a less planar conformation. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. rsc.org This technique is particularly useful for understanding the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. rsc.orgarxiv.org

MD simulations have been used to study various fluorene-containing systems. For instance, simulations of symmetrically 2,7-disubstituted 9H-fluoren-9-one derivatives were performed to verify their binding ability to specific biological targets. nih.gov In another example, MD simulations of fluorescent ligands based on a fluorene scaffold were used to analyze their conformational dynamics in solution. nih.gov These simulations can reveal important information about the flexibility of the molecule and the stability of specific conformations. semanticscholar.orgnih.gov

Table 1: Examples of MD Simulation Parameters for Related Systems This table is illustrative and based on general practices in the field as specific data for this compound was not available in the search results.

| Parameter | Value/Description | Reference |

|---|---|---|

| Ensemble | NPT (Isothermal-isobaric) | nih.gov |

| Temperature | 300 K | nih.gov |

| Pressure | Berendsen barostat | nih.gov |

| Force Field | General Amber Force Field (GAFF) or similar | rsc.org |

| Solvent | Explicit (e.g., water, DMSO) | semanticscholar.orgnih.gov |

| Simulation Time | Nanoseconds (ns) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Correlates (where applicable to mechanistic studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for their function. nih.gov

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. rsc.org These models can then be used to predict the activity of compounds that have not yet been synthesized or tested. nih.gov While a specific QSAR model for this compound is not available in the provided search results, the methodology is widely applied to various classes of compounds, including those with potential therapeutic applications. nih.govethernet.edu.et The development of robust QSAR models relies on high-quality biological data and appropriate statistical methods. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Propylamino Fluoren 9 One

Reactions Involving the Fluoren-9-one Ketone Moiety

The carbonyl group at the C-9 position is a prominent feature of the fluorenone system, making it a target for various nucleophilic and condensation reactions.

The ketone functionality of the fluoren-9-one core is susceptible to nucleophilic attack. evitachem.com The electrophilic nature of the carbonyl carbon allows for reactions with a variety of nucleophiles, leading to the formation of fluoren-9-ol derivatives. This transformation changes the hybridization of the C-9 carbon from sp² to sp³, altering the planarity and electronic properties of the molecule.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride donors such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) can add to the carbonyl group, introducing a new alkyl or aryl substituent at the C-9 position and forming a tertiary alcohol. evitachem.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which results in a tetrahedral intermediate that is subsequently protonated to yield the alcohol product. evitachem.com

Table 1: Examples of Nucleophilic Addition Reactions on the Fluoren-9-one Ketone

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 2-(Propylamino)fluoren-9-ol |

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orglibretexts.org The ketone group of 2-(Propylamino)fluoren-9-one can react with primary amines or their derivatives, such as hydrazines or thiosemicarbazides, to form imines, known as Schiff bases. wikipedia.orgamazonaws.com This reaction is often catalyzed by acid. ujpronline.com

For instance, the reaction of a fluorenone derivative with cyanoacetohydrazide leads to the formation of a hydrazone, a type of Schiff base. rsc.org Similarly, fluoren-9-one can be condensed with thiosemicarbazide (B42300) to yield fluoren-9-one thiosemicarbazone. ujpronline.com These reactions are crucial for synthesizing new ligands capable of forming stable metal complexes. ujpronline.comrasayanjournal.co.in

The process begins with the nucleophilic addition of the primary amine to the ketone's carbonyl carbon, forming an unstable carbinolamine intermediate. amazonaws.com This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. researchgate.net

Table 2: Condensation Reaction of Fluoren-9-one Ketone

| Reactant | Product Type | Key Feature |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Formation of C=N bond |

| Hydrazine (H₂N-NH₂) | Hydrazone | Formation of C=N-NH₂ bond |

Reactions of the Propylamino Substituent

The secondary amine of the propylamino group is a key site for derivatization, allowing for modifications that can significantly alter the compound's properties.

The lone pair of electrons on the nitrogen atom of the propylamino group makes it nucleophilic and basic, enabling it to participate in several important reactions.

Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. This reaction typically proceeds via nucleophilic substitution. Methods for selective mono-N-alkylation have been developed for various amino compounds, which can be challenging as the product is often more reactive than the starting material. organic-chemistry.org The use of specific reagents and conditions can control the degree of alkylation. nih.govnih.gov

Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. This acylation can influence the electronic properties of the fluorene (B118485) ring system. The acetylation of the related 2-aminofluorene (B1664046) to 2-acetylaminofluorene (B57845) is a well-documented transformation. wikipedia.org

Sulfonylation: The propylamino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. organic-chemistry.org This reaction is a common method for protecting amines or for synthesizing biologically active sulfonamides. sioc-journal.cnrsc.org The efficiency of this reaction can be enhanced using catalysts like DMAP (4-Dimethylaminopyridine), especially for less nucleophilic or sterically hindered amines. nih.gov

Table 3: Derivatization of the Propylamino Group

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Alkylation | Iodomethane (CH₃I) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

This compound possesses two potential donor atoms: the nitrogen of the amino group and the oxygen of the carbonyl group. This structure allows it to act as a bidentate ligand, chelating with various metal ions to form stable coordination complexes. rasayanjournal.co.inrasayanjournal.co.in The formation of such complexes can significantly alter the photophysical and electronic properties of the parent molecule.

Schiff bases derived from fluorenone are particularly noted for their ability to form stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.govjournalajacr.com In the case of this compound, the nitrogen and oxygen atoms can coordinate with a metal center, forming a stable chelate ring. rasayanjournal.co.in The specific geometry of the resulting complex (e.g., octahedral, square planar) depends on the metal ion and other ligands present. nih.govjournalajacr.com

Aromatic Substitution Reactions on the Fluoren-9-one Core

The fluorene ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the substituents already present on the ring. evitachem.com

The propylamino group at the 2-position is an activating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring. It is an ortho, para-director. The carbonyl group at C-9 is a deactivating group and a meta-director. Therefore, for electrophilic substitution, the activating effect of the amino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (i.e., C-1, C-3, and C-7).

Examples of electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.

The electron-donating nature of amino groups enhances the reactivity of the aromatic ring towards electrophiles. evitachem.com Conversely, the presence of deactivating groups would make substitution more difficult.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminofluoren-9-one |

| 2-Acetylaminofluorene |

| 2-(Propylamino)fluoren-9-ol |

| 9-Methyl-2-(Propylamino)fluoren-9-ol |

| Cyanoacetohydrazide |

| Fluoren-9-one thiosemicarbazone |

| p-Toluenesulfonyl chloride |

| 4-Dimethylaminopyridine (DMAP) |

| Sodium borohydride |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| Acetyl chloride |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The reactivity of the fluorene ring system in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of the substituents attached to the aromatic core. The fluorenone skeleton itself is a deactivating system due to the electron-withdrawing nature of the carbonyl group at the C9 position. However, the presence of the propylamino group at the C2 position plays a dominant role in directing the regioselectivity of incoming electrophiles.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This is attributed to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic pi-system, thereby increasing the electron density at the ortho and para positions. dalalinstitute.com In the case of this compound, the positions ortho to the propylamino group are C1 and C3, and the para position is C7.

Therefore, incoming electrophiles are expected to preferentially substitute at these activated positions. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.compressbooks.pub The stability of this intermediate determines the preferred position of substitution. For this compound, substitution at the C1, C3, and C7 positions leads to more stable arenium ions due to the delocalization of the positive charge onto the nitrogen atom of the propylamino group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Rationale |

| C1 | Highly Favored | Ortho to the strongly activating propylamino group. |

| C3 | Highly Favored | Ortho to the strongly activating propylamino group. |

| C4 | Disfavored | Not significantly activated by the propylamino group. |

| C5 | Disfavored | Not significantly activated by the propylamino group. |

| C6 | Disfavored | Not significantly activated by the propylamino group. |

| C7 | Favored | Para to the strongly activating propylamino group. |

| C8 | Disfavored | Not significantly activated by the propylamino group. |

It is important to note that steric hindrance from the propyl group on the amino substituent may influence the relative rates of substitution at the C1 and C3 positions.

Halogenation Reactions and Their Positional Selectivity

Halogenation is a classic example of an electrophilic aromatic substitution reaction. For this compound, halogenation with reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent is expected to follow the regioselectivity patterns dictated by the activating propylamino group. masterorganicchemistry.com

The introduction of a halogen atom onto the fluorenone core would proceed via the generation of a potent electrophile (e.g., Br⁺ or Cl⁺), which then attacks the electron-rich positions of the aromatic ring. Based on the principles outlined in the previous section, the primary sites of halogenation are predicted to be the C1, C3, and C7 positions.

For instance, the bromination of this compound would likely yield a mixture of 1-bromo-, 3-bromo-, and 7-bromo-2-(propylamino)fluoren-9-one as the major monosubstituted products. The exact distribution of these isomers would depend on the specific reaction conditions, including the solvent, temperature, and the nature of the brominating agent. It has been noted in the literature that the bromination of fluorenone itself can lead to compounds like 2-bromo-9-fluorenone. chemicalbook.com The presence of the activating amino group in this compound would further facilitate this type of substitution.

Under more forcing conditions or with an excess of the halogenating agent, polysubstitution can occur. The positions of subsequent halogenation would be directed by the combined electronic effects of the propylamino group and the already substituted halogen atom(s). For example, if the first halogen enters the C7 position, the second halogen would be directed to the C1 or C3 position.

Table 2: Predicted Products of Monohalogenation of this compound

| Halogenating Agent | Predicted Major Products |

| Bromine (Br₂) | 1-Bromo-2-(propylamino)fluoren-9-one, 3-Bromo-2-(propylamino)fluoren-9-one, 7-Bromo-2-(propylamino)fluoren-9-one |

| Chlorine (Cl₂) | 1-Chloro-2-(propylamino)fluoren-9-one, 3-Chloro-2-(propylamino)fluoren-9-one, 7-Chloro-2-(propylamino)fluoren-9-one |

The synthesis of halogenated fluorenone derivatives is a common strategy to create intermediates for further functionalization, for example, through cross-coupling reactions to build more complex molecular architectures. wiley.com

Exploration of Structure Function Relationships and Mechanistic Aspects in Advanced Applications

Role in Organic Electronic Materials and Optoelectronic Devices

Fluoren-9-one and its derivatives are pivotal in the synthesis of organic electronic materials. sci-hub.seujpronline.com Their inherent properties, such as high thermal stability and tunable electronic characteristics, make them suitable for a range of optoelectronic devices. The amino group in 2-(propylamino)fluoren-9-one is expected to act as an electron-donating group, influencing the frontier molecular orbital energy levels (HOMO/LUMO) and thereby the compound's performance in these applications.

Design Principles for Fluorescent and Phosphorescent Organic Light-Emitting Diode (OLED) Hosts

In Organic Light-Emitting Diodes (OLEDs), host materials play a crucial role in the emissive layer by facilitating the recombination of charges and hosting the light-emitting guest molecules (dopants). researchgate.net Fluorene-based compounds are widely explored as host materials due to their high triplet energy (ET) and good charge transport capabilities. mdpi.comresearchgate.net

Key design principles for fluorene-based OLED hosts include:

High Triplet Energy (ET): The host material must have a higher triplet energy than the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. anr.fr Introducing meta-linkages or bulky, insulating groups like spiro-fluorene can disrupt π-conjugation, effectively raising the triplet energy. anr.fracs.org

Bipolar Charge Transport: An ideal host should possess balanced transport properties for both holes and electrons to ensure the charge recombination zone is located within the emissive layer, maximizing efficiency. acs.org This is often achieved by creating donor-spiro-acceptor (D-Spiro-A) architectures, where electron-rich and electron-poor units are spatially separated. wiley.com

Thermal and Morphological Stability: The host material must be stable under the thermal stress of device operation and form uniform, amorphous films to prevent performance degradation. researchgate.net The rigid fluorene (B118485) scaffold contributes positively to this stability. anr.fr

The this compound structure incorporates an electron-donating amino group, which would lower the ionization potential and facilitate hole injection/transport. The electron-deficient fluorenone core inherently assists in electron transport. This combination suggests that this compound could function as a bipolar host material. However, the amino group might slightly lower the triplet energy, a factor that would need careful consideration in device design, particularly for blue phosphorescent OLEDs which require very high ET hosts. anr.fr

Table 1: Performance of Selected Fluorene-Based Host Materials in PhOLEDs

| Host Material Scaffold | Emitter (Guest) | Max. External Quantum Efficiency (EQE) | Color | Reference |

|---|---|---|---|---|

| Dihydroindeno[1,2-a]fluorene | FIrpic | 7.5% | Blue | acs.org |

| Dihydroindeno[1,2-a]fluorene | Ir(ppy)₃ | 14.8% | Green | acs.org |

| Spiro Quinolinoacridine/Fluorene | v-DABNA:CN-Ir | 22.9% | Blue | wiley.com |

This table presents data for related fluorene derivatives to illustrate typical performance metrics.

Application in Organic Semiconductors and Hole Transport Materials for Perovskite Solar Cells

Perovskite solar cells (PSCs) require a hole transport material (HTM) to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode. whiterose.ac.ukwhiterose.ac.uk Spiro-OMeTAD, a spirobifluorene derivative, is a benchmark HTM, but its high cost and the need for chemical dopants motivate the search for alternatives. rsc.orgacs.org

Fluorene derivatives are excellent candidates for HTMs due to several key characteristics:

Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be aligned between the valence band of the perovskite and the work function of the electrode to ensure efficient hole extraction. whiterose.ac.ukwhiterose.ac.uk

High Hole Mobility: Efficient transport of holes through the HTM layer is critical for high device performance. whiterose.ac.uk

Good Film-Forming Properties and Stability: The HTM should form a compact, uniform layer that passivates the perovskite surface and remains stable under operational conditions. acs.org

The introduction of an amino group, as in this compound, is a common strategy in designing HTMs. Arylamine moieties are known to be effective hole-transporting units. mdpi.comnih.gov The propylamino group would enhance the electron-donating character of the molecule, raising its HOMO level to better align with the perovskite layer and improving hole mobility. mdpi.com Research on methoxydiphenylamine-substituted fluorene derivatives has shown that such modifications can lead to PSCs with power conversion efficiencies up to 19.96%, demonstrating the viability of this design approach. rsc.org

Table 2: Properties of Selected Fluorene-Based Hole Transport Materials (HTMs)

| HTM Name | Core Structure | Power Conversion Efficiency (PCE) | Key Feature | Reference |

|---|---|---|---|---|

| Spiro-OMeTAD | Spirobifluorene | >20% (standard) | Benchmark HTM, requires dopants | acs.org |

| SFX-Amino Acid Derivatives | Spiro[fluorene-9,9′-xanthene] | High (theoretical) | High hole mobility, potential low-cost alternative | whiterose.ac.uk |

| SCF1 / SCF2 | Simplified Fluorene | High (dopant-free) | Improved adhesion and device stability (>1 year) | acs.org |

This table presents data for related fluorene derivatives to illustrate typical performance metrics.

Development of Fluorene-based Molecular Motors

Fluorene is a key component in the design of light-driven molecular motors, which are molecules capable of unidirectional rotation upon stimulation by light. wiley.comnih.gov These motors typically consist of a "rotor" part that moves relative to a "stator" part around a central double bond axle. rsc.org The fluorene unit often serves as the stator due to its rigid and bulky structure. ujpronline.comrsc.org

The operational cycle involves a sequence of photochemical isomerization and thermal helix inversion steps. bohrium.com Understanding the electronic structure and potential energy surfaces is critical for designing motors with specific properties. nih.govrsc.org For instance, theoretical studies focus on modifying the fluorene stator or the rotor to control the speed of rotation and the wavelength of light required for operation. wiley.comacs.org The introduction of substituents on the fluorene stator can influence the energy barriers for thermal inversion and thus tune the motor's speed. wiley.com While this compound has not been specifically cited in a molecular motor, the amino group's electronic influence could be harnessed to modify the photophysical properties and rotational dynamics of such a system.

Mechanistic Investigations of Catalytic Applications

The fluoren-9-one scaffold is not only a component of functional materials but also participates in catalytic processes, either as a ligand for metal catalysts or as a reactant in organic synthesis.

Fluoren-9-one Derivatives as Ligands in Transition Metal Catalysis

The fluorene moiety's unique electronic and steric properties make it a useful scaffold for designing ligands in organometallic catalysis, such as in Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions. mdpi.com More specifically, fluoren-9-one derivatives containing nitrogen atoms, like 4,5-diazafluoren-9-one, act as effective bidentate chelating agents for transition metals. nih.govbrieflands.com These ligands form stable complexes with metals like chromium(III) and ruthenium(II), which can then be used as catalysts or for other applications. nih.govbrieflands.com

The this compound molecule contains two potential coordination sites: the nitrogen atom of the amino group and the oxygen atom of the ketone. This structure could allow it to act as a bidentate ligand, coordinating with a metal center to form a stable chelate ring. The nature of the propylamino substituent would influence the steric and electronic environment around the metal, thereby affecting the activity and selectivity of the resulting catalyst.

Role in Organic Reactions and Reaction Yield Optimization Processes

Fluoren-9-one is a common starting material for the synthesis of a wide array of more complex organic molecules and polymers. ujpronline.comujpronline.com Numerous synthetic protocols have been developed for the synthesis of fluorenone derivatives, often involving palladium-catalyzed reactions. acs.orgacs.orgnih.govorganic-chemistry.org

The optimization of reactions involving fluoren-9-one often relies on the choice of catalyst and reaction conditions. For example, in the synthesis of fluoren-9-one thiosemicarbazones, the use of glacial acetic acid as a catalyst was found to significantly increase reaction yields, achieving up to 96%. ujpronline.comujpronline.com Similarly, the synthesis of functionalized fluorene derivatives from fluorenone propargylic alcohols can be optimized by adjusting the amount of the boron trifluoride catalyst, with 0.3 equivalents providing a 92% yield. thieme-connect.de

The reactivity of the this compound molecule would be influenced by its substituents. The electron-donating amino group activates the aromatic rings towards electrophilic substitution, while the ketone group is susceptible to nucleophilic attack. These properties make it a versatile intermediate for further chemical transformations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,5-Diazafluoren-9-one |

| Chromium(III) |

| Fluoren-9-one |

| Fluoren-9-one thiosemicarbazones |

| Glacial acetic acid |

| Ruthenium(II) |

| Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9′-spirobifluorene) |

Mechanistic Insights into Biological Activities for Fluoren-9-one Derivatives

The diverse biological activities of fluoren-9-one derivatives stem from their varied mechanisms of action at the molecular level. These mechanisms often involve specific interactions with biological macromolecules, leading to the disruption of essential cellular processes in pathogens and cancer cells, or modulation of physiological pathways.

Molecular Mechanisms of Antimicrobial and Antibiofilm Activity

Fluoren-9-one derivatives exert their antimicrobial effects through several mechanisms, primarily targeting cellular integrity and key enzymatic functions. A prominent mechanism is the disruption of the bacterial membrane. The lipophilic nature of the fluorenone core, often enhanced by specific substitutions, allows these compounds to penetrate bacterial membranes, leading to a loss of cellular integrity and function. Some derivatives cause membrane depolarization, which facilitates the entry of the compound into the bacterial cell to reach intracellular targets. nih.gov

Beyond membrane disruption, these compounds can inhibit essential bacterial enzymes. For instance, molecular docking studies have shown that certain fluorenone derivatives, such as Schiff bases, can bind to and inhibit bacterial proteins like Proteus mirabilis catalase. nih.gov This inhibition can disrupt the pathogen's ability to handle oxidative stress, leading to cell death. Additionally, some fluorenone derivatives, like tilorone, have been shown to inhibit Staphylococcus aureus DnaG primase, an essential enzyme for bacterial DNA replication. nih.gov

The antibiofilm activity of fluoren-9-one derivatives is also significant. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers high resistance to conventional antibiotics. plos.orgchiet.edu.eg Fluoren-9-one compounds can inhibit the formation of these biofilms at concentrations lower than those required to kill the planktonic (free-floating) bacteria. nih.gov The presence of specific substituents, such as chlorine, can enhance the activity against Staphylococcus aureus biofilms, while a methyl group can increase efficacy against Candida albicans biofilms. nih.govnih.gov One derivative, SAM461, was found to inhibit bacterial luciferase activity, which is involved in quorum sensing, a cell-to-cell communication system crucial for biofilm formation in some bacteria. nih.gov

Table 1: Antimicrobial Mechanisms of Fluoren-9-one Derivatives

| Mechanism | Description | Example Target | References |

| Membrane Disruption | Increased lipophilicity allows penetration and disruption of the bacterial cell membrane integrity. | Bacterial Cell Membrane | nih.gov |

| Enzyme Inhibition | Binding to and inhibiting the function of essential bacterial enzymes. | Proteus mirabilis catalase, S. aureus DnaG primase, Bacterial Luciferase | nih.govnih.gov |

| Inhibition of Biofilm Formation | Preventing the formation of microbial biofilms at sub-lethal concentrations. | Biofilm Matrix Components | nih.govnih.gov |

Mechanistic Pathways of Anticancer Activity and Cellular Target Interactions

The anticancer properties of fluoren-9-one derivatives are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

A primary mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). Elevated ROS levels create oxidative stress within the cancer cells, which can trigger both the extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. nih.gov This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Some derivatives also induce apoptosis through mitochondrial dysfunction independent of significant ROS generation.

Fluorenone derivatives can also cause cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as the G1 or G2/M phase. This prevents the cells from dividing and replicating.

Furthermore, these compounds can act as enzyme inhibitors, targeting proteins crucial for cancer cell survival. Molecular docking studies have suggested that they can bind to enzymes like dihydrofolate reductase, which is essential for nucleotide synthesis. Some fluorenone derivatives have also been identified as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription. nih.gov The structural versatility of the fluorenone scaffold allows for the design of compounds that can specifically target cancer cells while minimizing toxicity to normal cells. mdpi.com For instance, a novel fluorene derivative, MSDF, was found to suppress the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cancer cell growth and survival. nih.gov

Table 2: Anticancer Mechanisms of Fluoren-9-one Derivatives

| Mechanism | Description | Key Molecular Events | References |

| Induction of Apoptosis | Programmed cell death triggered by various stimuli. | ROS generation, mitochondrial dysfunction, activation of caspases. | nih.gov |

| Cell Cycle Arrest | Halting of the cell division cycle at specific checkpoints. | Arrest at G1 or G2/M phase. | |

| Enzyme Inhibition | Blocking the activity of enzymes essential for cancer cell proliferation. | Inhibition of dihydrofolate reductase, topoisomerase. | nih.gov |

| Signaling Pathway Modulation | Interference with cellular signaling pathways critical for cancer progression. | Suppression of MAPK/ERK and PI3K/Akt pathways. | nih.gov |

Exploration of Neuromodulatory Mechanisms

The fluorene scaffold is present in compounds that exhibit neuromodulatory activity, particularly through interactions with dopamine (B1211576) and serotonin (B10506) receptors. Certain N-aminoalkylfluorenecarboxamides have been shown to interact with dopamine receptor subtypes, indicating their potential in treating neuropsychological disorders. google.com These compounds are believed to exert their effects by blocking dopamine receptors, a mechanism shared by conventional antipsychotic agents. google.com Specifically, the selective binding to D3 dopamine receptors, which are concentrated in the limbic system, suggests potential for treating cognitive deficits. google.com

Some fluorene derivatives have also been investigated for their affinity to serotonin receptors. For example, certain 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones demonstrate moderate to high affinity for 5-HT1A receptors. nih.gov The interaction with these receptors is influenced by the length of the alkyl chain and the imide substructure of the derivative. nih.gov

While not directly fluorenone derivatives, the study of related aminodihydroindans provides insights into potential dopamine receptor interactions. These compounds show that the spatial arrangement of hydroxyl and amine groups is crucial for receptor binding and selectivity. uchile.cl Computational studies on derivatives of other drug molecules have also explored their potential binding to dopaminergic and serotonergic receptors, suggesting that specific structural modifications can modulate these interactions. mdpi.com

Mechanisms of Action for Cardiovascular Effects

Certain fluoren-9-one derivatives have been investigated for their cardiovascular effects, with a focus on their interaction with adrenergic receptors. The mechanism often involves the binding of these compounds to β-adrenergic receptors, which play a crucial role in regulating heart rate and contractility.

One study described the synthesis of O-oxime ethers of fluorenone with α-amino acid residues as new analogs of IPS-339, a known β-adrenergic antagonist. The most potent of these compounds, 2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acid, was found to significantly reduce the heart rate in dogs. researchgate.net Molecular docking analysis suggested that this compound fits appropriately into the active site of the human β2-adrenergic receptor, indicating a mechanism of action based on receptor blockade. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

Molecular docking and other computational and experimental techniques have been instrumental in elucidating the enzyme inhibition and receptor binding profiles of fluoren-9-one derivatives. These studies provide a detailed view of the interactions between the compounds and their biological targets at the molecular level.

For example, molecular docking has been used to study the binding of fluorenone-based Schiff bases to the active site of Proteus mirabilis catalase. nih.govjocpr.com These studies revealed that the fluorene ring often engages in pi-pi stacking and hydrophobic interactions with amino acid residues in the active site, such as Tyr53 and Leu20. rsc.org One derivative, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, showed a particularly high docking score, indicating strong binding potential. nih.govjocpr.com

In the context of anticancer activity, docking studies have suggested the binding of fluorenone derivatives to enzymes like dihydrofolate reductase. For antimalarial applications, derivatives of (4-(9H-fluoren-9-yl) piperazin-1-yl) methanone (B1245722) were identified as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum. nih.gov Molecular dynamics simulations and free energy calculations helped to explain the binding affinity and selectivity of these compounds for the target enzyme over human cathepsins. nih.gov

Receptor binding studies have been crucial for understanding the neuromodulatory and cardiovascular effects. The affinity of various fluorenone derivatives for α7-nicotinic acetylcholine (B1216132) receptors has been determined through in vitro binding assays, with some compounds showing high affinity (Ki in the nanomolar range). nih.govnih.gov Similarly, the binding of derivatives to the human β2-adrenergic receptor has been modeled to explain their cardiovascular effects. researchgate.net Furthermore, fluorene-substituted urea (B33335) and thiourea (B124793) derivatives have been shown to inhibit human carbonic anhydrase I and II isoenzymes. mjcce.org.mk

Table 3: Examples of Enzyme and Receptor Targets for Fluoren-9-one Derivatives

| Target | Biological Activity | Method of Study | Key Findings | References |

| Proteus mirabilis catalase | Antimicrobial | Molecular Docking | High docking scores indicating strong binding affinity. | nih.govjocpr.com |

| Falcipain-2 | Antimalarial | Virtual Screening, In vitro assays, MD simulations | Identification of selective inhibitors with micromolar IC50 values. | nih.gov |

| Human Carbonic Anhydrase I & II | Enzyme Inhibition | In vitro inhibition assays | Identification of inhibitors with micromolar IC50 values. | mjcce.org.mk |

| α7-Nicotinic Acetylcholine Receptor | Neuromodulatory | In vitro binding assays, Molecular Docking | High-affinity binders identified (Ki = 9.3 nM for one derivative). | nih.govnih.gov |

| Human β2-Adrenergic Receptor | Cardiovascular | Molecular Docking | Appropriate fitting of active compounds in the receptor's active site. | researchgate.net |

Application as Intermediates in Fine Chemical Synthesis

The fluorene moiety, and specifically the fluoren-9-one structure, serves as a versatile building block in organic synthesis due to its unique chemical properties and reactive sites. wiley.comresearchgate.net Fluoren-9-one itself is a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals, dyes, and materials for organic electronics. ujpronline.comujpronline.comresearchgate.net

The carbonyl group at the 9-position is a primary site for chemical modification. It readily undergoes condensation reactions with various amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively. jocpr.comujpronline.comujpronline.com These reactions are often the first step in the synthesis of biologically active compounds. For instance, fluoren-9-one thiosemicarbazones, synthesized from fluoren-9-one and thiosemicarbazides, are precursors to a variety of heterocyclic compounds with pharmacological potential. ujpronline.comujpronline.com

The synthesis of 9H-fluoren-9-one, O-[(4-methylphenyl)sulfonyl]oxime is achieved through the reaction of 9H-fluoren-9-one with O-[(4-methylphenyl)sulfonyl]hydroxylamine, showcasing the use of the fluorenone core to build more complex structures with enhanced biological activity. Similarly, fluoren-9-one can be a starting material for creating O-aryl-carbamoyl-oxymino-fluorene derivatives by reacting its oxime with phenyl isocyanate derivatives. nih.gov

Beyond reactions at the carbonyl group, the fluorene ring system can be functionalized to create a diverse array of derivatives. For example, fluoren-9-ones can be synthesized through palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes. acs.org The fluorene scaffold can also be used to construct larger, polycyclic aromatic systems and functional materials. researchgate.net The reactivity of the 9-position also allows for the introduction of substituents that can tune the electronic and photophysical properties of the molecule, making fluorene derivatives valuable in materials science, particularly for organic light-emitting diodes (OLEDs). wiley.com

Precursors for the Synthesis of Complex Organic Molecules

The fluorene framework, and by extension fluorenone, is a valuable precursor for creating larger, more complex organic structures. oup.com The reactivity of the fluorenone core, particularly at the C9 ketone and the aromatic rings, provides synthetic handles for elaboration. The presence of an amino group, as in this compound, further enhances its utility as a synthetic intermediate.

The synthesis of this compound can be envisioned to start from the commercially available 2-aminofluorenone. The N-alkylation of 2-aminofluorenone with a propyl halide or a related propylating agent would yield the target secondary amine. mdma.chrsc.org The synthesis of the precursor, 2-aminofluorenone, is well-established and can be achieved through the reduction of 2-nitrofluorenone. orgsyn.orgrsc.org

Once obtained, this compound possesses several reactive sites for further functionalization:

The Secondary Amine: The nitrogen atom's lone pair makes it nucleophilic, allowing for reactions such as acylation, sulfonylation, and further alkylation to create more complex amide, sulfonamide, or tertiary amine derivatives. These reactions can be used to attach a wide variety of other molecular fragments, tailoring the properties of the final compound.

The Ketone Carbonyl Group: The C9 ketone can undergo various carbonyl chemistry reactions. For instance, it can be a site for nucleophilic attack in reactions like the Wittig reaction to form an exocyclic double bond, or it can be reduced to the corresponding alcohol, 2-(propylamino)fluoren-9-ol. This alcohol can then be used in esterification or etherification reactions.

The Aromatic Rings: The fluorene ring system can undergo electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing amino and carbonyl groups. The amino group is an activating, ortho-, para-director, while the carbonyl group is a deactivating, meta-director. This allows for regioselective introduction of further substituents onto the aromatic backbone.

The combination of these reactive sites makes this compound a versatile building block for the construction of intricate organic molecules with potential applications in materials science, such as in the synthesis of dyes or organic electronic materials.

Building Blocks for Advanced Molecular Architectures in Medicinal Chemistry

A notable example of the medicinal chemistry relevance of the aminofluorenone scaffold is the investigation of 2,7-disubstituted fluorenones as inhibitors of urea transporters (UTs), which are potential targets for diuretic drugs. nih.gov A structure-activity relationship (SAR) study on a series of symmetrical 2,7-disubstituted fluorenones revealed key insights into the molecular features required for inhibitory activity. nih.gov While this compound itself was not included in this specific study, the findings for related compounds underscore the potential of the aminofluorenone core as a building block for bioactive agents.

The study highlighted that the carbonyl group at the C9 position is essential for activity. Furthermore, the nature of the substituents at the 2 and 7 positions significantly impacts the inhibitory potency. For instance, small acylamino groups were found to be favorable. The data from this study can be used to guide the design of new fluorenone-based compounds with potential therapeutic applications.

| Compound | Substituent at C2 and C7 | UT-A1 IC50 (µM) | UT-B IC50 (µM) |

|---|---|---|---|

| 3 | -NHCOCH3 | ~1 | ~1.5 |

| 4 | -NHCOCH2CH3 | >10 | >10 |

| 7 | -NHCOCF3 | >10 | >10 |

| 8 | -NHCOOCH3 | ~2 | ~1 |

| 9 | -NHSO2CH3 | ~2 | ~2 |

| 11 | -NHCOCH2Br | >10 | >10 |

| 12 | -NHCOCH2OH | >10 | >10 |

The data in Table 1 demonstrates that even minor modifications to the substituents on the fluorenone core can lead to significant changes in biological activity. This sensitivity to structural changes makes the aminofluorenone scaffold a versatile building block for creating libraries of compounds for screening against various biological targets. The propylamino group in this compound, with its specific size, lipophilicity, and hydrogen bond donor capability, would contribute a unique set of properties to a larger molecule, making it a valuable component in the design of advanced molecular architectures for medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.